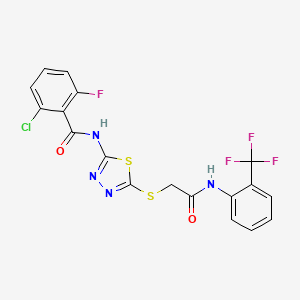

2-chloro-6-fluoro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 391869-65-1

Cat. No.: VC6022298

Molecular Formula: C18H11ClF4N4O2S2

Molecular Weight: 490.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 391869-65-1 |

|---|---|

| Molecular Formula | C18H11ClF4N4O2S2 |

| Molecular Weight | 490.88 |

| IUPAC Name | 2-chloro-6-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

| Standard InChI | InChI=1S/C18H11ClF4N4O2S2/c19-10-5-3-6-11(20)14(10)15(29)25-16-26-27-17(31-16)30-8-13(28)24-12-7-2-1-4-9(12)18(21,22)23/h1-7H,8H2,(H,24,28)(H,25,26,29) |

| Standard InChI Key | DMXMTSKXCCPILC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |

Introduction

Chemical Identity and Structural Characterization

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 2-chloro-6-fluoro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. Its molecular formula is C₁₉H₁₂ClF₄N₅O₂S₂, with a molecular weight of 557.91 g/mol (calculated using PubChem’s atomic mass data) .

Structural Features

The molecule comprises three key moieties:

-

A 2-chloro-6-fluorobenzamide group, which contributes aromatic electron density and halogen-based reactivity.

-

A 1,3,4-thiadiazole ring, a heterocyclic scaffold known for its metabolic stability and electronic properties.

-

A 2-(trifluoromethyl)phenylaminoethylthio side chain, featuring a thioether linkage and a trifluoromethyl group that enhances lipophilicity and resistance to enzymatic degradation .

The presence of multiple electronegative substituents (Cl, F, CF₃) suggests strong dipole interactions and potential hydrogen-bonding capabilities, which are critical for biological targeting .

Synthesis and Manufacturing Pathways

Key Reaction Steps

A hypothetical synthesis pathway involves:

-

Step 1: Chlorination of 2-fluoro-5-(trifluoromethyl)aniline to introduce the chloro substituent, followed by amidation with 2-chloro-6-fluorobenzoic acid.

-

Step 2: Formation of the 1,3,4-thiadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions .

-

Step 3: Thioether linkage establishment using mercaptoethyl ketone, followed by oxidation to the sulfone if required.

Physicochemical Properties

Computed Properties

Based on structurally related compounds , key properties include:

The compound’s lipophilicity (XLogP3 ~4.2) suggests moderate membrane permeability, while the trifluoromethyl group enhances metabolic stability .

Spectroscopic Data

While experimental NMR or IR data for this specific compound are unavailable, analogues provide insights:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume